Cas no 1208081-57-5 (5-Pyridin-2-YL-thiophene-2-carbonitrile)

5-Pyridin-2-YL-thiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-PYRIDIN-2-YL-THIOPHENE-2-CARBONITRILE
- 5-(Pyridin-2-yl)thiophene-2-carbonitrile
- SBB090465
- 5-(2-pyridyl)thiophene-2-carbonitrile
- 5-pyridin-2-ylthiophene-2-carbonitrile
- 5-Pyridin-2-YL-thiophene-2-carbonitrile
-
- MDL: MFCD00114957
- Inchi: 1S/C10H6N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H
- InChI Key: DJSZPAKKPMVLRU-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C1C=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Topological Polar Surface Area: 64.9
5-Pyridin-2-YL-thiophene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB302294-1g |
5-Pyridin-2-yl-thiophene-2-carbonitrile, 95%; . |
1208081-57-5 | 95% | 1g |
€252.10 | 2025-02-27 | |
Ambeed | A744805-5g |
5-(Pyridin-2-yl)thiophene-2-carbonitrile |
1208081-57-5 | 97% | 5g |
$537.0 | 2024-04-25 | |
Chemenu | CM488807-1g |
5-(Pyridin-2-yl)thiophene-2-carbonitrile |
1208081-57-5 | 97% | 1g |
$177 | 2023-01-19 | |
abcr | AB302294-1 g |
5-Pyridin-2-yl-thiophene-2-carbonitrile; 95% |
1208081-57-5 | 1 g |
€252.10 | 2023-07-20 | ||
abcr | AB302294-5g |
5-Pyridin-2-yl-thiophene-2-carbonitrile, 95%; . |
1208081-57-5 | 95% | 5g |
€750.40 | 2025-02-27 | |
abcr | AB302294-5 g |
5-Pyridin-2-yl-thiophene-2-carbonitrile; 95% |
1208081-57-5 | 5 g |
€750.40 | 2023-07-20 | ||
Chemenu | CM488807-5g |
5-(Pyridin-2-yl)thiophene-2-carbonitrile |
1208081-57-5 | 97% | 5g |
$526 | 2023-01-19 | |
abcr | AB302294-10g |
5-Pyridin-2-yl-thiophene-2-carbonitrile, 95%; . |
1208081-57-5 | 95% | 10g |
€1448.40 | 2025-02-27 | |
Ambeed | A744805-1g |
5-(Pyridin-2-yl)thiophene-2-carbonitrile |
1208081-57-5 | 97% | 1g |
$179.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784672-1g |
5-(Pyridin-2-yl)thiophene-2-carbonitrile |
1208081-57-5 | 98% | 1g |
¥6840.00 | 2024-08-09 |
5-Pyridin-2-YL-thiophene-2-carbonitrile Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on 5-Pyridin-2-YL-thiophene-2-carbonitrile
Introduction to 5-Pyridin-2-yl-thiophene-2-carbonitrile (CAS No: 1208081-57-5)
5-Pyridin-2-yl-thiophene-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 1208081-57-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that integrate the structural features of pyridine and thiophene, two prominent aromatic systems, with a nitrile group at the 2-position of the thiophene ring. The unique combination of these functional groups makes it a versatile scaffold for designing novel bioactive molecules with potential therapeutic applications.
The structural motif of 5-Pyridin-2-yl-thiophene-2-carbonitrile positions it as a candidate for further derivatization, enabling the exploration of diverse chemical space for drug discovery. The presence of both electron-withdrawing and electron-donating groups in its structure allows for modulation of its electronic properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This compound has been studied in the context of developing small-molecule inhibitors for various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration.
In recent years, there has been growing interest in thiophene-pyridine hybrids due to their reported bioactivity. For instance, derivatives of this class have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are aberrantly activated in cancer cells. The nitrile group in 5-Pyridin-2-yl-thiophene-2-carbonitrile serves as a handle for further functionalization through reactions such as hydrolysis or reduction, allowing chemists to introduce additional pharmacophores or modify existing ones.
One notable area where this compound has been explored is in the development of antitumor agents. Studies have demonstrated that certain thiophene-pyridine derivatives can disrupt signaling pathways that promote cell proliferation and survival. The pyridine moiety is known to interact with metal ions, which can be exploited to design metallodrugs that exhibit enhanced cytotoxicity against cancer cells. Furthermore, the thiophene ring contributes to the lipophilicity of the molecule, which is an important factor for membrane permeability and biodistribution.
The nitrile group at the 2-position of the thiophene ring in 5-Pyridin-2-yl-thiophene-2-carbonitrile also offers opportunities for interactions with biological targets through hydrogen bonding or coordinate covalent binding. This feature has been leveraged in designing molecules that bind tightly to specific protein pockets, thereby inhibiting their function. For example, nitrile-containing compounds have been reported to act as competitive inhibitors of enzymes by mimicking natural substrates or transition-state analogs.
Advances in computational chemistry have further facilitated the design and optimization of molecules like 5-Pyridin-2-yl-thiophene-2-carbonitrile. Molecular modeling techniques allow researchers to predict binding affinities and identify key interactions between the compound and its target proteins. These predictions can guide synthetic efforts toward creating more potent and selective inhibitors. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of compounds and identify promising candidates for experimental validation.
The synthesis of 5-Pyridin-2-yl-thiophene-2-carbonitrile typically involves multi-step organic transformations that require careful selection of reagents and reaction conditions. Common strategies include cross-coupling reactions between halogenated pyridines and thiophenes, followed by functional group transformations such as cyanation. The choice of synthetic route can impact the yield, purity, and scalability of the final product, making it essential to optimize each step for industrial applications.
In conclusion, 5-Pyridin-2-yl-thiophene-2-carbonitrile (CAS No: 1208081-57-5) represents a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. Its unique structural features provide a rich foundation for designing molecules with tailored biological activities. As research in this area continues to progress, it is anticipated that new derivatives will be developed with improved efficacy and reduced toxicity profiles, offering hope for novel therapeutic interventions across a range of diseases.
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